1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol

Description

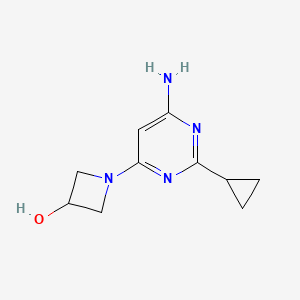

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol is a heterocyclic organic compound featuring a pyrimidine core substituted with a cyclopropyl group at position 2, an amino group at position 6, and an azetidin-3-ol moiety at position 4 (Figure 1). The pyrimidine scaffold is pharmacologically significant due to its role in modulating enzyme activity and receptor binding. The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the azetidin-3-ol moiety contributes to solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

1-(6-amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c11-8-3-9(14-4-7(15)5-14)13-10(12-8)6-1-2-6/h3,6-7,15H,1-2,4-5H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBJGHVDRNYLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N3CC(C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol, with the CAS number 1851046-73-5, is a synthetic organic compound that exhibits significant biological activity. This compound belongs to the class of heterocyclic compounds and has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₀H₁₄N₄O

- Molecular Weight : 206.24 g/mol

- Structure : The compound features a pyrimidine ring substituted with an azetidine group and a cyclopropyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activities or receptor functions, leading to various biochemical responses. For instance, it has been suggested that the compound could inhibit certain kinases or interfere with signaling pathways involved in cell proliferation and survival.

Biological Activity Overview

This compound has been studied for several biological activities, including:

- Antiviral Activity : Research indicates that this compound may exhibit antiviral properties by interfering with viral replication processes.

- Antitumor Effects : Preliminary studies suggest potential antitumor activity, possibly through mechanisms involving microtubule disruption or apoptosis induction in cancer cells.

- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for various enzymes, which can be crucial in treating diseases associated with enzyme dysregulation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Inhibits viral replication in vitro | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific kinases related to cancer |

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Core : This can be achieved through condensation reactions involving β-diketones and amidines.

- Introduction of Cyclopropyl Group : Cyclopropanation reactions are commonly used for introducing the cyclopropyl moiety.

- Attachment of Azetidine Group : Nucleophilic substitution reactions facilitate the integration of the azetidine ring into the structure.

- Final Product Formation : The final compound is obtained through careful purification and characterization.

Scientific Research Applications

Janus Kinase Inhibition

One of the notable applications of this compound is its potential as an inhibitor of Janus kinases (JAKs), which play a critical role in various signaling pathways involved in immune responses and hematopoiesis. JAK inhibitors are being explored for treating autoimmune diseases and certain cancers. The compound's structural features suggest it may interact effectively with JAK enzymes, potentially leading to new therapeutic options for conditions like rheumatoid arthritis and psoriasis .

Phosphodiesterase Type 9 (PDE9) Inhibition

Research indicates that compounds similar to 1-(6-amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol may act as selective inhibitors of phosphodiesterase type 9 (PDE9). PDE9 is implicated in neurodegenerative diseases due to its role in regulating cyclic GMP levels, which are crucial for neuronal signaling. By inhibiting PDE9, this compound could help in developing treatments for conditions such as Alzheimer's disease .

Case Study 1: JAK Inhibition

A study published in a patent document described the synthesis and evaluation of various JAK inhibitors, including derivatives of pyrimidine compounds similar to our target compound. The findings showed that these compounds exhibited significant inhibitory activity against JAK enzymes, suggesting their potential utility in therapeutic applications for inflammatory diseases .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of PDE9 inhibitors. The study demonstrated that compounds with similar structural motifs to this compound could enhance cognitive function in animal models of neurodegeneration. The results indicated that these compounds might modulate synaptic plasticity through cyclic GMP pathways, offering a promising avenue for Alzheimer’s treatment .

Potential Future Applications

Given its promising pharmacological properties, further research into this compound could lead to:

- Development of New Therapeutics : Targeting autoimmune diseases and neurodegenerative disorders.

- Combination Therapies : Exploring synergies with existing treatments to enhance efficacy and reduce side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol can be categorized based on substitutions on the pyrimidine/azetidine rings or functional group modifications. Below is a detailed comparison:

Substitutions on the Pyrimidine Ring

Compound A : 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol (Synthesized in )

- Structure: Pyridine ring substituted with nitro (-NO₂) at position 6 and azetidin-3-ol at position 3.

- Key Differences: The nitro group (electron-withdrawing) contrasts with the amino group (electron-donating) in the target compound, affecting electronic properties and reactivity. Pyridine vs. pyrimidine core alters aromaticity and hydrogen-bonding capacity.

- Synthesis : Yielded 29% in DMSO with tetrabutylammonium iodide . Lower yield suggests challenges in nitro-group introduction.

Compound B : 7-Cyclopentyl-2-[5-(3-oxo-piperazin-1-yl)-pyridin-2-yl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide (Synthesized in )

- Structure : Pyrrolopyrimidine core with cyclopentyl and dimethylamide groups.

- Key Differences :

- Larger fused-ring system (pyrrolopyrimidine) increases molecular weight and complexity.

- Cyclopentyl group may enhance lipophilicity compared to cyclopropyl.

- Synthesis : Achieved 35% yield, indicating moderate efficiency for complex scaffolds .

Substitutions on the Azetidine Ring

Compound C : 1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol (Patented in )

- Structure : Azetidin-3-ol linked to a benzothiophene-containing side chain.

- Ether linkage vs. direct pyrimidine-azetidine bonding alters conformational flexibility.

- Application : Patented as a solid pharmaceutical composition, suggesting bioavailability enhancements .

Compound D : 5-[3-(tert-Butyl-dimethyl-silanyloxy)-azetidin-1-yl]-2-nitro-pyridine (Synthesized in )

- Structure : Silanyl-protected azetidin-3-ol linked to nitro-pyridine.

- Key Differences: Silanyl protection improves stability during synthesis but requires deprotection steps. Nitro group limits biological activity without further reduction to amino.

- Synthesis : 73% yield highlights efficiency of silyl protection strategies .

Data Tables

Table 2: Functional Group Impact

| Functional Group | Target Compound | Analog (Compound C) | Biological Implication |

|---|---|---|---|

| Cyclopropyl | Present | Absent | Reduces oxidative metabolism |

| Benzothiophene | Absent | Present | Enhances lipophilicity and stacking |

| Amino (-NH₂) | Present (pyrimidine) | Absent | Facilitates hydrogen bonding |

| Silanyl Protection | Absent | Present (Compound D) | Simplifies synthetic handling |

Research Findings and Implications

- Synthetic Challenges: The target compound’s cyclopropyl and amino groups may require multi-step synthesis, as seen in related analogs (e.g., low yields for nitro intermediates in Compound A) .

- Biological Potential: While the patented Compound C demonstrates pharmaceutical viability, the target compound’s cyclopropyl group could offer superior metabolic stability in vivo .

- Structural Optimization : Replacing pyridine with pyrimidine (as in the target compound) may enhance target selectivity due to increased hydrogen-bonding capacity.

Preparation Methods

Synthesis of the Pyrimidine Intermediate

The key intermediate, 6-amino-2-cyclopropylpyrimidin-4-yl derivative, is synthesized through multi-step heterocyclic chemistry involving:

- Halogenation or chlorination at the 4-position of the pyrimidine ring to enable nucleophilic substitution.

- Introduction of the cyclopropyl group at the 2-position via organometallic coupling or cyclopropylation reactions.

- Amination at the 6-position, often achieved by substitution of a leaving group with ammonia or an amine source.

Patent WO2019158019A1 outlines the preparation of pyrimidine-fused cyclic compounds with various substituents, including cyclopropyl and amino groups, through controlled substitution and ring formation steps.

Construction of the Azetidin-3-ol Moiety

The azetidin-3-ol ring is typically prepared by:

- Starting from azetidine derivatives or azetidinone precursors.

- Introduction of a hydroxyl group at the 3-position either by direct hydroxylation or via protection-deprotection strategies.

- Ensuring stereochemical control at the azetidin-3-ol center, which is crucial for biological activity.

Relevant synthetic procedures involve nucleophilic ring closure or substitution reactions, as described in various pharmaceutical patent disclosures.

Coupling of Pyrimidine and Azetidin-3-ol Units

The coupling step involves:

- Reaction of 4-chloropyrimidine derivatives with azetidin-3-ol or its derivatives under nucleophilic aromatic substitution conditions.

- Use of bases or catalysts to facilitate the displacement of the chlorine atom by the azetidine nitrogen.

- Optimization of reaction conditions (temperature, solvent, time) to maximize yield and purity.

Patent CA3114160A1 describes similar coupling reactions involving nitrogen-containing heteroaromatic derivatives and azetidine moieties.

Representative Preparation Procedure

| Step | Reactants/Intermediates | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Chloro-6-amino-2-cyclopropylpyrimidine | Halogenation and cyclopropylation steps | 60-75 | Controlled temperature and solvents |

| 2 | Azetidin-3-ol or protected azetidin-3-ol | Hydroxylation or ring closure | 65-80 | Stereochemical purity monitored |

| 3 | Coupling of 4-chloropyrimidine with azetidin-3-ol | Nucleophilic aromatic substitution, base (e.g., K2CO3), solvent (DMF), 80-100°C, 12-24 h | 50-70 | Purification by preparative HPLC |

This table summarizes typical yields and conditions reported in patent literature and experimental procedures.

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) is used to monitor reaction progress and purity during synthesis.

- Preparative High-Performance Liquid Chromatography (HPLC) is employed for final purification to achieve high purity compounds suitable for pharmaceutical use.

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterize the structure and confirm the identity of intermediates and final product.

Research Findings and Optimization

- The presence of electron-withdrawing groups on the pyrimidine ring influences the nucleophilic substitution efficiency during coupling.

- Use of mild bases and controlled temperature prevents decomposition of sensitive azetidin-3-ol moieties.

- Protecting groups on the azetidine nitrogen or hydroxyl group can improve yields and stereochemical outcomes.

- Cyclopropyl introduction requires careful handling due to ring strain and potential side reactions.

Q & A

Q. What are the recommended synthetic routes for 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol, and how can purity be optimized during synthesis?

A two-step approach is typical: (1) cyclopropane-functionalized pyrimidine core synthesis via nucleophilic substitution or cross-coupling reactions, followed by (2) azetidine ring formation using cyclization or ring-opening strategies. To optimize purity, employ high-performance liquid chromatography (HPLC) with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) . Reflux conditions and inert atmospheres (argon/nitrogen) minimize side reactions. Purification via recrystallization (e.g., ethanol/water mixtures) improves yield and purity.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Q. How should researchers assess the compound’s stability under different storage conditions?

Conduct accelerated stability studies:

- Thermal stability : Store at 40°C/75% relative humidity (RH) for 4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis spectra (200–400 nm).

- Solution stability : Test in DMSO or PBS (pH 7.4) at 25°C; use LC-MS to identify hydrolysis/byproducts .

Q. What safety protocols are essential for handling this compound in the laboratory?

- PPE : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis.

- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

Implement a 2 factorial design to screen variables:

- Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), solvent polarity (ethanol vs. DMF).

- Response variables : Yield, purity, reaction time.

Statistical analysis (ANOVA) identifies significant factors. For example, higher temperatures may accelerate cyclopropane formation but increase side reactions .

Q. What computational methods predict the compound’s reactivity in novel chemical reactions?

- Density Functional Theory (DFT) : Calculate transition-state energies for azetidine ring-opening reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize intermediates).

- In silico screening : Use tools like Gaussian or ORCA to model nucleophilic/electrophilic sites .

Q. How to resolve contradictions in bioactivity data across different assay systems?

- Error source analysis : Check for systematic errors (e.g., inconsistent cell viability assay protocols) or instrument calibration drift.

- Dose-response validation : Repeat assays with a wider concentration range (1 nM–100 µM) and orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Meta-analysis : Compare data across ≥3 independent studies to identify outliers .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug design : Introduce ester groups at the hydroxyl position to enhance membrane permeability.

- Salt formation : Use hydrochloride salts to improve aqueous solubility.

- Microsomal stability testing : Incubate with liver microsomes (human/rat) to assess metabolic stability; modify substituents to reduce CYP450-mediated degradation .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins.

- Kinetic studies : Measure enzyme inhibition (K) under varying substrate concentrations.

- Cellular imaging : Tag the compound with a fluorescent probe (e.g., BODIPY) to track subcellular localization .

Q. What challenges arise in formulating this compound for sustained-release delivery systems?

- Hydrophilicity : The hydroxyl and amino groups limit compatibility with hydrophobic polymers (e.g., PLGA). Mitigate via PEGylation or nanoencapsulation.

- pH sensitivity : Test stability in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. Adjust polymer matrices (e.g., enteric coatings) to control release .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Factor | Range Tested | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | +25% |

| Catalyst Loading | 5–15 mol% | 10 mol% | +15% |

| Solvent Polarity | Ethanol vs. DMF | DMF | +30% (purity) |

Q. Table 2. Stability Study Results

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| 40°C/75% RH (4 weeks) | 5.2 | Cyclopropane-opened adduct |

| UV Exposure (48 hrs) | 12.7 | Photo-oxidized derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.